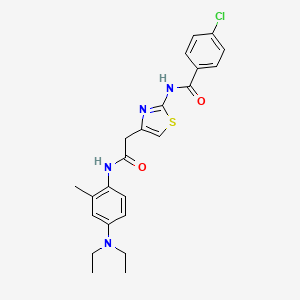

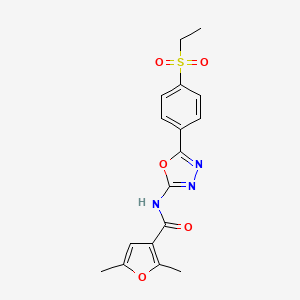

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a thiazole ring and a benzamide group based on its name . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Benzamide is a simple compound comprising a benzene ring attached to an amide functional group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in the literature. For example, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and evaluation of novel derivatives of the compound have shown significant antimicrobial activity. For instance, substituted benzamide derivatives have been synthesized and assessed for their in vitro antimicrobial efficacy, showcasing promising results against various bacterial strains (Abdellatif et al., 2013). Another study explored the antimicrobial potential of novel oxadiazole derivatives, indicating their role in combating microbial infections (Havaldar & Khatri, 2006).

Anticancer Agents

Research into the anticancer applications of derivatives of this compound has yielded positive outcomes. Indapamide derivatives synthesized from the base compound exhibited pro-apoptotic activity against melanoma cell lines, with certain derivatives showing high growth inhibition potential (Yılmaz et al., 2015). Additionally, N-(4-substituted-thiazolyl)oxamic acid derivatives, prepared through related chemical pathways, have been identified as potent, orally active antiallergy agents, further highlighting the compound's versatility in medical research (Hargrave et al., 1983).

Chemical Synthesis and Biological Activity

The compound and its derivatives have been involved in the synthesis of a wide range of chemicals with varied biological activities. For instance, novel benzodifuranyl derivatives, synthesized from cyanuric chloride, showed significant antimicrobial activity against both bacterial and fungal strains (Abu‐Hashem et al., 2020). Another study focused on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating their broad-spectrum antimicrobial activity (Padalkar et al., 2014).

Antiallergy and Anticonvulsant Properties

Research has also extended into the antiallergy and anticonvulsant properties of related compounds. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, with some analogues demonstrating significant potency (Hargrave et al., 1983). Additionally, the crystal structures of three anticonvulsant enaminones were determined, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown cytotoxic potency against certain cancer cell lines .

Mode of Action

Similar compounds have been found to inhibit the growth of certain cancer cell lines .

Biochemical Pathways

Similar compounds have been found to induce apoptosis in certain cancer cell lines .

Result of Action

Similar compounds have been found to inhibit the growth of certain cancer cell lines and induce apoptosis .

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-4-28(5-2)19-10-11-20(15(3)12-19)26-21(29)13-18-14-31-23(25-18)27-22(30)16-6-8-17(24)9-7-16/h6-12,14H,4-5,13H2,1-3H3,(H,26,29)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMKRWVCTVZEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2527603.png)

![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)

![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)

![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2527621.png)